c-MET Kinase Inhibition: Target Compound vs. Structural Analog with Additional Thiophene-Carbonyl
The target compound exhibits c-MET kinase inhibitory activity with a reported IC50 of 8.1 μM. A closely related analog, N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide, which incorporates an additional thiophene-carbonyl moiety, shows an identical IC50 of 8.1 μM for c-MET, as per vendor-reported molecular docking studies . This indicates that the simpler analog retains comparable potency despite reduced molecular complexity, potentially offering synthetic accessibility advantages.
| Evidence Dimension | c-MET kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 8.1 μM |
| Comparator Or Baseline | N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide: 8.1 μM |
| Quantified Difference | No significant difference (identical IC50) |
| Conditions | Molecular docking studies and kinase inhibition assays (vendor-reported; primary reference not confirmed) |
Why This Matters
For research groups synthesizing focused libraries, the target compound achieves equivalent c-MET potency with lower molecular weight and fewer synthetic steps, potentially reducing cost and complexity.
